molecular formula C16H26O2 B11958812 [1-(Hydroxymethyl)-6-methylcyclohex-3-en-1-yl](6-methylcyclohex-3-en-1-yl)methanol

[1-(Hydroxymethyl)-6-methylcyclohex-3-en-1-yl](6-methylcyclohex-3-en-1-yl)methanol

Cat. No.: B11958812
M. Wt: 250.38 g/mol
InChI Key: DYORTRUMFAYXEK-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-6-methylcyclohex-3-en-1-ylmethanol is a chemical compound with a complex structure that includes two hydroxymethyl groups attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Hydroxymethyl)-6-methylcyclohex-3-en-1-ylmethanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the hydroxymethylation of 6-methylcyclohex-3-en-1-yl derivatives using formaldehyde and a suitable catalyst. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced catalysts and optimized reaction parameters can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Hydroxymethyl)-6-methylcyclohex-3-en-1-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Primary and secondary alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 1-(Hydroxymethyl)-6-methylcyclohex-3-en-1-ylmethanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its hydroxymethyl groups make it a versatile tool for labeling and tracking biochemical processes.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to investigate its role in the development of new drugs for various diseases.

Industry

In the industrial sector, 1-(Hydroxymethyl)-6-methylcyclohex-3-en-1-ylmethanol is used in the production of specialty chemicals and polymers. Its reactivity and stability make it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-6-methylcyclohex-3-en-1-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • [1-(Hydroxymethyl)cyclohex-3-en-1-yl]methanol
  • [1-(Hydroxymethyl)-4-methylcyclohex-3-en-1-yl]methanol
  • [1-(Hydroxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methanol

Uniqueness

Compared to similar compounds, 1-(Hydroxymethyl)-6-methylcyclohex-3-en-1-ylmethanol has a unique combination of hydroxymethyl groups and a methyl-substituted cyclohexene ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

[1-(hydroxymethyl)-6-methylcyclohex-3-en-1-yl]-(6-methylcyclohex-3-en-1-yl)methanol

InChI

InChI=1S/C16H26O2/c1-12-7-3-4-9-14(12)15(18)16(11-17)10-6-5-8-13(16)2/h3-6,12-15,17-18H,7-11H2,1-2H3

InChI Key

DYORTRUMFAYXEK-UHFFFAOYSA-N

Canonical SMILES

CC1CC=CCC1C(C2(CC=CCC2C)CO)O

Origin of Product

United States

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